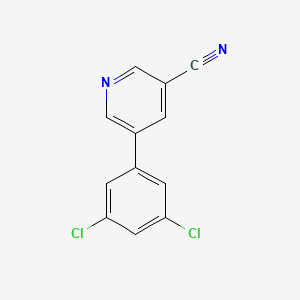
2,3-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a tetrahydroisoquinoline core with methyl and phenyl substituents, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction forms the tetrahydroisoquinoline core, which is then further functionalized to introduce the methyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, reduced tetrahydroisoquinolines, and substituted tetrahydroisoquinolines, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
2,3-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential neuroprotective and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A
Propriétés
Numéro CAS |
65937-02-2 |
|---|---|
Formule moléculaire |
C17H20N2 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
2,3-dimethyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C17H20N2/c1-12-17(13-7-4-3-5-8-13)14-9-6-10-16(18)15(14)11-19(12)2/h3-10,12,17H,11,18H2,1-2H3 |
Clé InChI |
SBXJXLTUAHBOQM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2=C(CN1C)C(=CC=C2)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


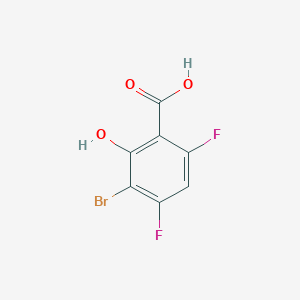
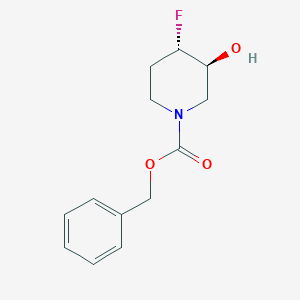
![Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone](/img/structure/B11864496.png)

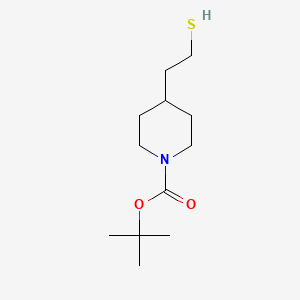


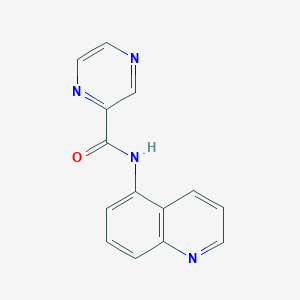


![1'-Ethyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11864549.png)


